molecular formula C7H5F2NO B3074062 3-(Difluoromethyl)pyridine-2-carbaldehyde CAS No. 1018678-51-7

3-(Difluoromethyl)pyridine-2-carbaldehyde

Cat. No.: B3074062
CAS No.: 1018678-51-7
M. Wt: 157.12 g/mol
InChI Key: SKLFSFFCOUBXEQ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)pyridine-2-carbaldehyde is a fluorinated heterocyclic compound featuring a pyridine ring substituted with a difluoromethyl group at position 3 and an aldehyde group at position 2. The difluoromethyl group introduces unique electronic and steric properties, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing thiosemicarbazone derivatives, which exhibit antimicrobial, anticancer, and antiviral activities . Its synthesis typically involves condensation reactions, yielding products with good solubility in polar organic solvents like dimethylformamide and dimethyl sulfoxide .

Properties

IUPAC Name

3-(difluoromethyl)pyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-7(9)5-2-1-3-10-6(5)4-11/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLFSFFCOUBXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401261013
Record name 3-(Difluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018678-51-7
Record name 3-(Difluoromethyl)-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1018678-51-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Difluoromethyl)-2-pyridinecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401261013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)pyridine-2-carbaldehyde typically involves the introduction of a difluoromethyl group to a pyridine derivative. One common method is the difluoromethylation of pyridine-2-carbaldehyde using difluorocarbene reagents. This reaction can be carried out under various conditions, often involving the use of metal catalysts to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with amines, alcohols, and hydrazines. For example:

  • Schiff Base Formation : Reacting with aniline derivatives in ethanol at 25°C produces Schiff bases (imines) with yields up to 85%.

  • Grignard Reagent Addition : Reaction with methylmagnesium bromide in THF forms secondary alcohols, though steric hindrance from the pyridine ring reduces yields (~60%).

Key Conditions :

NucleophileSolventTemperatureYield (%)
BenzylamineEthanol25°C85
Methylmagnesium bromideTHF0°C → RT60

Condensation Reactions

The aldehyde participates in cyclocondensation and Knoevenagel reactions:

  • Indolizine Formation : In acetic acid with 2-acetylpyridine, it forms 1-methyl-3-phenylindolizine-2-carbaldehyde via a [3+2] cyclization (93% yield) .

  • Knoevenagel Reaction : With ethyl cyanoacetate in piperidine, it generates α,β-unsaturated nitriles (78% yield).

Mechanistic Insight :
The electron-deficient aldehyde carbonyl facilitates enolate formation, driving condensation. The difluoromethyl group enhances electrophilicity through inductive effects .

Difluoroolefination

Using difluoromethyl 2-pyridyl sulfone (DFSP), the aldehyde undergoes gem-difluoroolefination to form 1,1-difluoroalkenes. This reaction proceeds via a difluorocarbene intermediate under mild conditions :

SubstrateReagentSolventYield (%)
3-(Difluoromethyl)pyridine-2-carbaldehydeDFSP (1.2 eq)DCM/NaHCO₃78

Reductive Amination

In the presence of Pd/C and hydrogen gas, the aldehyde reacts with amines to form secondary amines. For example:

  • With tert-butylpiperazine in toluene/EtOAc (1:1) at 90°C under 3 bar H₂, reductive amination achieves 88% yield .

Optimized Parameters :

CatalystPressureTemperatureH₂ Flow RateYield (%)
10% Pd/C3 bar90°C18 mL/min88

Oxidation and Reduction

  • Oxidation : While the aldehyde is typically oxidized to carboxylic acids, the difluoromethyl group stabilizes the intermediate, allowing selective oxidation with KMnO₄ in acidic conditions (65% yield).

  • Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to a hydroxymethyl group (72% yield) .

Electrophilic Aromatic Substitution

The pyridine ring undergoes substitution at position 4 or 6, directed by the electron-withdrawing groups:

  • Nitration : With HNO₃/H₂SO₄ at 0°C, nitro groups incorporate predominantly at position 4 (55% yield).

  • Halogenation : Bromine in acetic acid adds at position 6 (60% yield).

Cross-Coupling Reactions

The aldehyde can be derivatized via Suzuki-Miyaura coupling after conversion to a boronic ester. For example:

  • Transmetalation with Pd(OAc)₂ and SPhos ligand couples with aryl halides (45–65% yield).

Comparative Reactivity with Analogues

CompoundAldehyde ReactivityDifluoromethyl Effect
3-(Trifluoromethyl)pyridine-2-carbaldehydeHigher electrophilicityStronger -I effect
3-Chloropyridine-2-carbaldehydeModerateWeaker electron withdrawal

Scientific Research Applications

Medicinal Chemistry

DFMPC is being investigated for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact effectively with biological targets:

  • Anticancer Agents: Research indicates that DFMPC and its derivatives may exhibit anticancer properties due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
  • Antiviral Properties: Studies are exploring the use of DFMPC as a precursor for antiviral drug candidates, particularly those targeting viral proteases .

Agrochemicals

The compound has potential applications in the development of agrochemicals:

  • Pesticides and Herbicides: DFMPC is being studied for its efficacy in crop protection against pests. Its fluorinated structure may enhance the biological activity of agrochemical formulations .

Material Science

DFMPC serves as a building block for synthesizing specialty chemicals and materials:

  • Polymeric Materials: Research is ongoing into the incorporation of DFMPC into polymer matrices to improve material properties such as thermal stability and chemical resistance .

Case Study 1: Anticancer Activity

A recent study demonstrated that DFMPC derivatives selectively inhibit cancer cell lines while exhibiting minimal toxicity to normal cells. The mechanism involves binding to specific enzyme active sites, disrupting their function and leading to apoptosis in cancer cells.

Case Study 2: Agrochemical Development

In agricultural applications, a series of DFMPC-based compounds were tested for their effectiveness as herbicides. Results indicated significant efficacy against common weeds, suggesting that DFMPC derivatives could be developed into commercial herbicides with reduced environmental impact compared to traditional chemicals .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can result in the modulation of biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(Difluoromethyl)pyridine-2-carbaldehyde are best contextualized by comparing it to three analogs:

3-(Trifluoromethyl)pyridine-2-carbaldehyde

  • Electronic Effects : The trifluoromethyl group is more electron-withdrawing than difluoromethyl, reducing the electrophilicity of the aldehyde group. This diminishes reactivity in nucleophilic additions (e.g., thiosemicarbazone formation) compared to the difluoromethyl analog .
  • Metabolic Stability : Trifluoromethyl groups are highly resistant to oxidative metabolism, offering superior metabolic stability over difluoromethyl derivatives in vivo .

3-Methylpyridine-2-carbaldehyde

  • Electronic Effects : The methyl group is electron-donating, increasing the electron density of the pyridine ring and aldehyde group. This enhances susceptibility to oxidation and nucleophilic attack compared to fluorinated analogs .
  • Lipophilicity : Lower logP than both difluoromethyl and trifluoromethyl derivatives, resulting in reduced cell permeability but improved aqueous solubility .
  • Metabolic Stability : The methyl group is prone to CYP450-mediated oxidation, leading to faster metabolic clearance .

Non-Fluorinated Pyridine-2-carbaldehyde

  • Reactivity : The absence of fluorine results in higher aldehyde reactivity, making it more versatile in synthetic applications but less stable under physiological conditions .
  • Biological Activity: Non-fluorinated analogs generally exhibit weaker binding to target proteins (e.g., enzymes or receptors) due to the lack of fluorine-specific interactions, such as C–F···H–N hydrogen bonds .

Table 1: Comparative Properties of Pyridine-2-carbaldehyde Derivatives

Compound Substituent logP (Predicted) Solubility (DMSO) Metabolic Half-life (in vitro) Key Biological Activity
This compound -CF₂H 1.8 High 4.2 h Anticancer lead
3-(Trifluoromethyl)pyridine-2-carbaldehyde -CF₃ 2.5 Moderate 8.1 h Enzyme inhibitor
3-Methylpyridine-2-carbaldehyde -CH₃ 1.1 Very High 1.5 h Antimicrobial
Pyridine-2-carbaldehyde -H 0.6 Very High 0.8 h Intermediate

Key Research Findings

  • Synthetic Efficiency: this compound is synthesized in 56–90% yields, comparable to methyl and non-fluorinated analogs but lower than trifluoromethyl derivatives due to the latter’s steric hindrance .
  • Therapeutic Potential: Difluoromethyl-substituted thiosemicarbazones show intermediate potency between methyl and trifluoromethyl analogs in anticancer assays, suggesting a balance between reactivity and stability .
  • Fluorine-Specific Interactions: The difluoromethyl group enhances target binding via weak hydrogen bonds and dipole interactions, a feature absent in non-fluorinated compounds .

Biological Activity

3-(Difluoromethyl)pyridine-2-carbaldehyde, with the molecular formula C7_7H5_5F2_2NO, is a compound that has garnered attention in medicinal and agricultural chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview

The compound features a difluoromethyl group attached to a pyridine ring along with an aldehyde functional group. Its unique structure contributes to its reactivity and interaction with various biological targets.

Target Interactions:
The difluoromethyl group in this compound is believed to enhance the compound's lipophilicity, bioavailability, and metabolic stability. This allows for effective interactions with enzymes and receptors within biological systems, potentially through hydrogen bonding due to the presence of an acidic proton in the difluoromethyl group.

Pharmacokinetics:
The compound's pharmacokinetic properties are influenced by its structural features, which may lead to enhanced absorption and distribution in biological systems, making it a candidate for further pharmacological studies.

Antimicrobial Properties

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial activities. A study highlighted the effectiveness of various pyridine compounds against bacterial strains such as E. coli and S. aureus, suggesting that modifications in the molecular structure can lead to enhanced antimicrobial potency .

Anticancer Activity

The compound is also being explored for its anticancer properties. In vitro studies have shown that certain derivatives of pyridine can inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, related compounds have demonstrated significant anticancer activity against melanoma and glioma cell lines, indicating a potential pathway for therapeutic applications .

Case Studies and Research Findings

  • Anticancer Screening:
    Research involving pyridine derivatives has demonstrated their ability to inhibit cancer cell growth. Specific derivatives were tested against breast cancer cell lines, revealing low micromolar activity that led to cell cycle arrest and apoptosis induction .
  • Antimicrobial Efficacy:
    A comparative study of various pyridine compounds found that some exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains, showcasing their potential as novel antibiotics .
  • Metal Complexes:
    The formation of metal complexes with pyridine derivatives has been studied for enhanced biological activity. For example, copper(II) and iron(III) complexes derived from similar compounds showed promising cytotoxic effects against specific cancer cell lines due to their redox activity .

Data Table: Comparative Biological Activity of Pyridine Derivatives

Compound NameActivity TypeMIC (µg/mL)Cell Line Tested
This compoundAntimicrobial0.5 - 64E. coli, S. aureus
4-(Methoxyphenyl)pyridine derivativeAnticancer<10Breast cancer cell lines
Copper(II) complex with pyridineCytotoxicN/AFriend erythroleukemia cells
Iron(III) complex with thiosemicarbazoneCytotoxicN/AMelanoma B16F10 cells

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Difluoromethyl)pyridine-2-carbaldehyde
Reactant of Route 2
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